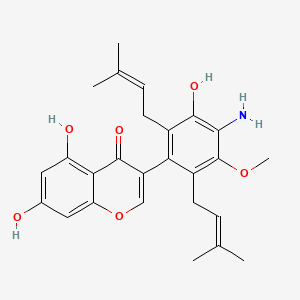
Piscerythramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piscerythramine is a hydroxyisoflavone that is isoflavone substituted by hydroxy groups at positions 5, 7 and 3', prenyl groups at positions 2' and 6', a methoxy group at position 5' and an amino group at position 4'. It has a role as a plant metabolite. It is a hydroxyisoflavone, a substituted aniline and a methoxyisoflavone. It derives from an isoflavone.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
Anticancer Properties
Piscerythramine has been investigated for its potential anticancer effects. Studies indicate that it exhibits cytotoxic activity against several cancer cell lines. For instance, a study reported this compound's effectiveness against HepG2 liver cancer cells, showing significant inhibition of cell proliferation at low concentrations (IC50 values) .
Antimicrobial Activity
Research has also highlighted this compound’s antimicrobial properties. It has demonstrated efficacy against various bacterial strains, making it a candidate for developing new antibiotics. A notable study found that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections .
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective properties. Animal models have shown that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings point to its potential application in neuroprotection and cognitive enhancement therapies .
Anti-inflammatory Applications
This compound has been studied for its anti-inflammatory effects, particularly in conditions such as arthritis and inflammatory bowel disease. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes . This suggests that this compound could be a valuable adjunct therapy in managing chronic inflammatory conditions.
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its unique structure allows researchers to explore its role in various biochemical processes, including its effects on enzyme kinetics and substrate interactions .
Pharmacological Insights
The pharmacological profile of this compound has been characterized through various studies, revealing its mechanism of action at the molecular level. It is believed to interact with specific receptors and signaling pathways, influencing cellular responses to stress and damage . This insight is crucial for developing targeted therapies based on this compound.
Study 1: Anticancer Activity
A study published in Molecules examined the cytotoxic effects of this compound on multiple cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results showed that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent .
Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial applications, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations comparable to existing antibiotics .
Study 3: Neuroprotective Mechanisms
A recent animal study assessed the neuroprotective effects of this compound in models of oxidative stress-induced neurotoxicity. The findings suggested that treatment with this compound significantly improved cognitive function and reduced neuronal damage compared to control groups .
Eigenschaften
CAS-Nummer |
132923-36-5 |
|---|---|
Molekularformel |
C26H29NO6 |
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
3-[4-amino-3-hydroxy-5-methoxy-2,6-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C26H29NO6/c1-13(2)6-8-16-21(17(9-7-14(3)4)26(32-5)23(27)25(16)31)18-12-33-20-11-15(28)10-19(29)22(20)24(18)30/h6-7,10-12,28-29,31H,8-9,27H2,1-5H3 |
InChI-Schlüssel |
FZVQFYVMVHEMPU-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C(=C1O)N)OC)CC=C(C)C)C2=COC3=CC(=CC(=C3C2=O)O)O)C |
Kanonische SMILES |
CC(=CCC1=C(C(=C(C(=C1O)N)OC)CC=C(C)C)C2=COC3=CC(=CC(=C3C2=O)O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















